molecular formula C10H10ClNO4 B6606191 2-(2-chloroacetamido)-4-methoxybenzoicacid CAS No. 1914070-48-6

2-(2-chloroacetamido)-4-methoxybenzoicacid

Cat. No.: B6606191
CAS No.: 1914070-48-6
M. Wt: 243.64 g/mol
InChI Key: OMOCAUQPVKNYSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chloroacetamido)-4-methoxybenzoicacid is a useful research compound. Its molecular formula is C10H10ClNO4 and its molecular weight is 243.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-chloroacetyl)amino]-4-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO4/c1-16-6-2-3-7(10(14)15)8(4-6)12-9(13)5-11/h2-4H,5H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMOCAUQPVKNYSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)O)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.64 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Historical Context and Emergence of Halogenated Amide Substituted Benzoic Acids

The study of halogenated amide-substituted benzoic acids is not a recent development but rather the culmination of decades of research in organic and medicinal chemistry. The historical trajectory of these compounds can be traced back to the early explorations of benzoic acid derivatives and their diverse applications. Benzoic acids, in general, are a fundamental structural motif found in numerous natural products and synthetic compounds. researchgate.net The introduction of substituents onto the benzoic acid ring, such as halogens and amide functionalities, has been a key strategy to modulate the physicochemical and biological properties of the parent molecule.

The emergence of α-haloamides as a distinct class of compounds has been pivotal. nih.gov The classical approach to synthesizing α-haloamides involves the reaction of an α-haloacetyl halide with an amine, a method that has been refined over the years to improve efficiency and substrate scope. nih.gov This foundational chemistry has paved the way for the creation of a vast library of halogenated amide-containing molecules. The reactivity of the α-haloamide group, particularly its susceptibility to nucleophilic substitution, has made it a valuable tool in the construction of more complex molecular architectures, including heterocyclic systems. nih.gov

The "late-stage functionalization" (LSF) of drug-like molecules has further propelled the interest in halogenated compounds. researchgate.net LSF allows for the rapid generation of new analogs from a single, complex molecule, thereby accelerating the drug discovery process. researchgate.net The ability to introduce halogen atoms at specific positions on an aromatic ring, including the ortho-position of benzoic acids, has become a powerful strategy in medicinal chemistry. researchgate.net

Rationale for Academic Investigation of 2 2 Chloroacetamido 4 Methoxybenzoic Acid Derivatives

The academic investigation of 2-(2-chloroacetamido)-4-methoxybenzoic acid and its derivatives is driven by a combination of factors, including their potential as synthetic building blocks, their anticipated biological activities, and their utility in the development of novel materials.

The chloroacetamide moiety is a key functional group that imparts a specific reactivity to the molecule. The presence of the chlorine atom alpha to the carbonyl group makes this position susceptible to nucleophilic attack, a feature that can be exploited for the synthesis of a wide range of derivatives. For instance, the reaction of 2-chloroacetamido-5-methoxy phenol (B47542) with aqueous sodium hydroxide (B78521) leads to an intramolecular cyclization to form a benzoxazine (B1645224) derivative. prepchem.com A similar reactivity could be envisioned for 2-(2-chloroacetamido)-4-methoxybenzoic acid, potentially leading to the formation of novel heterocyclic systems.

Furthermore, the benzoic acid scaffold itself is a versatile platform for chemical modification. The carboxylic acid group can be converted into esters, amides, or other functional groups, while the aromatic ring can undergo further substitution reactions. This modularity allows for the systematic exploration of the chemical space around the core structure, enabling the fine-tuning of its properties. For example, derivatives of 2-(4-methylphenyl)benzoic acid are key intermediates in the synthesis of "Sartans," a class of antihypertensive drugs. google.com This highlights the potential of substituted benzoic acids as precursors to valuable pharmaceutical agents.

The combination of the chloroacetamide and methoxybenzoic acid moieties also suggests potential biological applications. Benzoic acid derivatives are known to exhibit a wide range of biological activities. For instance, 2-hydroxy-4-methoxybenzoic acid has been shown to possess anti-inflammatory, antioxidant, and hepatoprotective properties. nih.govmedchemexpress.comnih.gov The introduction of a chloroacetamide group could further enhance or modify these activities, leading to the discovery of new therapeutic agents.

Advanced Spectroscopic and Structural Elucidation of 2 2 Chloroacetamido 4 Methoxybenzoic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By analyzing the magnetic behavior of atomic nuclei, primarily ¹H and ¹³C, it is possible to map the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR Analysis

Proton NMR analysis provides information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), signal integration (representing the number of protons), and splitting patterns (revealing adjacent protons). For 2-(2-chloroacetamido)-4-methoxybenzoic acid, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the amide proton, the methoxy (B1213986) group, and the chloroacetyl moiety. The substitution pattern on the aromatic ring—with protons at the C3, C5, and C6 positions—would lead to a characteristic set of coupled signals.

The expected chemical shifts and multiplicities are detailed in the table below, based on analyses of analogous compounds. researchgate.net The amide (N-H) proton signal is often broad and its chemical shift can be highly dependent on solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Notes
Carboxylic Acid (-COOH)~11.0-13.0Singlet (broad)Highly deshielded, shift is solvent dependent.
Amide (-NH)~8.8-9.5Singlet (broad)Exchangeable with D₂O.
Aromatic (H-6)~7.8-8.0DoubletCoupled to H-5.
Aromatic (H-5)~7.2-7.4Doublet of doubletsCoupled to H-6 and H-3.
Aromatic (H-3)~7.0-7.1DoubletCoupled to H-5.
Chloroacetyl (-CH₂Cl)~4.2SingletAdjacent to an electronegative chlorine atom.
Methoxy (-OCH₃)~3.9SingletTypical range for an aryl methoxy group.

Carbon-¹³C NMR Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The spectrum for 2-(2-chloroacetamido)-4-methoxybenzoic acid would be expected to show ten distinct signals, corresponding to the eight carbons of the substituted benzoic acid core and the two carbons of the chloroacetamido group. The carbonyl carbons of the carboxylic acid and amide functional groups are characteristically found at the downfield end of the spectrum.

The predicted chemical shifts listed in the table below are based on data from related benzoic acid derivatives. epa.govnih.gov

Interactive Data Table: Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
Carboxylic Acid (C=O)~168Carbonyl carbon of the acid.
Amide (C=O)~165Carbonyl carbon of the amide.
Aromatic (C-4, C-OCH₃)~160Oxygen-substituted aromatic carbon.
Aromatic (C-2, C-NH)~140Nitrogen-substituted aromatic carbon.
Aromatic (C-6)~132Unsubstituted aromatic carbon.
Aromatic (C-1)~125Aromatic carbon bearing the carboxyl group.
Aromatic (C-5)~118Unsubstituted aromatic carbon.
Aromatic (C-3)~110Unsubstituted aromatic carbon.
Methoxy (-OCH₃)~56Methoxy group carbon.
Chloroacetyl (-CH₂Cl)~43Aliphatic carbon attached to chlorine.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy techniques, such as Infrared (IR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Infrared (IR) Spectroscopy

The IR spectrum of 2-(2-chloroacetamido)-4-methoxybenzoic acid is expected to display characteristic absorption bands for its key functional groups. A strong, broad absorption for the O-H stretch of the carboxylic acid would be anticipated, along with a sharp N-H stretching band for the secondary amide. Two distinct carbonyl (C=O) stretching bands would be visible, one for the carboxylic acid and one for the amide (Amide I band). The presence of the aromatic ring and other functional groups would also be confirmed by their unique vibrational signatures. The data presented is based on the analysis of the structurally related isomer, 4-(2-chloroacetamido)benzoic acid. researchgate.net

Interactive Data Table: Expected IR Absorption Bands

Frequency Range (cm⁻¹) Vibration Type Functional Group
3400 - 2500O-H stretchCarboxylic Acid
~3300N-H stretchAmide
~3100 - 3000C-H stretchAromatic
~1700 - 1680C=O stretchCarboxylic Acid
~1670 - 1650C=O stretch (Amide I)Amide
~1600, ~1475C=C stretchAromatic Ring
~1550N-H bend (Amide II)Amide
~1250C-O stretchAryl Ether & Acid
~1170C-N stretchAmide
~800 - 750C-Cl stretchAlkyl Halide

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, offers valuable clues about the molecule's structure. For 2-(2-chloroacetamido)-4-methoxybenzoic acid (Molecular Formula: C₁₀H₁₀ClNO₄), the molecular weight is 243.64 g/mol . bldpharm.com

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes). This would result in two peaks, [M]⁺• at m/z 243 and [M+2]⁺• at m/z 245, with a characteristic intensity ratio of approximately 3:1. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation would likely proceed through characteristic pathways, including the loss of the chloroacetyl side chain and decarboxylation of the benzoic acid core. researchgate.netepa.gov

Interactive Data Table: Predicted Mass Spectrometry Fragments

Predicted m/z Proposed Fragment Ion Fragmentation Pathway
245[C₁₀H₁₀³⁷ClNO₄]⁺•Molecular ion peak (³⁷Cl isotope)
243[C₁₀H₁₀³⁵ClNO₄]⁺•Molecular ion peak (³⁵Cl isotope)
198[C₉H₁₀NO₄]⁺Loss of •Cl radical
166[C₈H₈NO₃]⁺Loss of chloroacetyl radical (•COCH₂Cl)
151[C₇H₅NO₂]⁺Subsequent loss of methyl radical from m/z 166
121[C₇H₅O₂]⁺Loss of CO from m/z 151 (or other pathways)

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal, one can calculate the electron density map of the molecule and thereby determine atomic coordinates, bond lengths, bond angles, and torsional angles.

While a specific crystal structure for 2-(2-chloroacetamido)-4-methoxybenzoic acid has not been reported in the searched literature, analysis of a suitable crystal would reveal key structural features. sigmaaldrich.com These would include the planarity of the benzene (B151609) ring, the conformation of the chloroacetamido side chain relative to the ring, and the geometry of the carboxylic acid and methoxy groups. Crucially, it would elucidate the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. Hydrogen bonds would be expected to form between the carboxylic acid proton (donor) and a carbonyl oxygen (acceptor) of a neighboring molecule, and between the amide N-H (donor) and a carbonyl or ether oxygen (acceptor), likely forming extended chains or dimeric structures in the solid state.

Interactive Data Table: Representative Crystallographic Parameters

Parameter Atom(s) Involved Expected Value
Bond LengthC=O (Carboxylic Acid)~1.22 Å
Bond LengthC-O (Carboxylic Acid)~1.31 Å
Bond LengthC=O (Amide)~1.24 Å
Bond LengthN-C (Amide)~1.33 Å
Bond LengthC-Cl~1.78 Å
Bond AngleO=C-O (Carboxylic Acid)~123°
Dihedral AngleC-C-N-C (Amide)Expected to be near 180° (trans conformation)
Hydrogen BondO-H···O=C~1.8 - 2.0 Å (H···O distance)
Hydrogen BondN-H···O=C~2.0 - 2.2 Å (H···O distance)

Despite a comprehensive search for spectroscopic data, specific experimental or theoretical Ultraviolet-Visible (UV-Vis) absorption data for the compound 2-(2-chloroacetamido)-4-methoxybenzoic acid is not available in the public domain. Research articles and spectral databases provide information on structurally related compounds, such as isomers and precursors, but not on the target molecule itself.

For context, the electronic absorption spectra of benzoic acid and its derivatives typically exhibit characteristic bands in the UV region. These absorptions are due to π→π* transitions within the benzene ring and the carboxyl group. For example, benzoic acid in aqueous solution at acidic pH shows absorption maxima around 230 nm and 274 nm. science-softcon.de The positions and intensities of these bands are sensitive to the nature and position of substituents on the aromatic ring.

The precursor, 4-methoxybenzoic acid (p-anisic acid), has published UV spectral data. In one instance, its spectrum was recorded with absorption maxima noted, though specific values from abstracts are limited. nist.gov The presence of the electron-donating methoxy group and the electron-withdrawing carboxylic acid group influences the electronic transitions of the benzene ring.

Similarly, studies on isomers like 4-(2-chloroacetamido)benzoic acid exist, where the synthesis and characterization are detailed, but specific UV-Vis data is not provided in the accessible literature. ijprse.comresearchgate.net Research on other related structures, such as N-acetylanthranilic acid (a non-chlorinated analog with a different substitution pattern), also focuses on synthesis and other properties like triboluminescence rather than a detailed UV-Vis analysis.

The electronic transitions in a molecule like 2-(2-chloroacetamido)-4-methoxybenzoic acid would be complex, influenced by the interplay of three substituents on the benzene ring: the electron-donating methoxy group (-OCH₃), the electron-withdrawing carboxylic acid group (-COOH), and the chloroacetamido group (-NHCOCH₂Cl). The acetamido group can act as either an electron-donating or -withdrawing group depending on the resonance and inductive effects. These substituents would modulate the energy of the π→π* transitions of the benzene ring. Additionally, n→π* transitions associated with the carbonyl groups (in the carboxylic acid and amide functions) would also be expected, though they are typically weaker than the π→π* transitions.

Without specific data for 2-(2-chloroacetamido)-4-methoxybenzoic acid, a detailed analysis and the creation of a data table for its electronic transitions are not possible at this time.

Computational Chemistry Applications in the Study of 2 2 Chloroacetamido 4 Methoxybenzoic Acid

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to modern chemical research, allowing for the detailed examination of electron distribution and its influence on molecular stability and reaction pathways.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules. It is used to optimize molecular geometries and calculate quantum chemical parameters that describe a compound's stability and reactivity. For molecules containing a chloroacetamido group, DFT calculations, often using the B3LYP method with a basis set like 6-31+G(d,p), are employed to analyze vibrational modes and predict reaction mechanisms. scispace.com Studies on analogous compounds, such as 4-(2-chloroacetamido)benzoic acid derivatives, have utilized DFT to optimize and calculate drug-like quantum chemical parameters. researchgate.net This level of theory helps in understanding how the molecule might behave in a chemical reaction, for instance, by identifying the most likely sites for nucleophilic or electrophilic attack. In the synthesis of related chloroacetamido derivatives, the inductive effect of the chlorine atom is crucial, providing a significant ionization character to the amide nitrogen, a feature that can be modeled and quantified using DFT. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the highest energy orbital containing electrons, represents the molecule's ability to donate electrons (its nucleophilicity). youtube.com Conversely, the LUMO, as the lowest energy orbital without electrons, indicates the molecule's capacity to accept electrons (its electrophilicity). youtube.com

Table 1: Representative Frontier Molecular Orbital (FMO) Data for Chloroacetamido Benzoic Acid Analogs

ParameterEnergy (eV)Significance
EHOMO-5.42 to -6.76Represents electron-donating capacity; higher values indicate stronger nucleophilicity. researchgate.net
ELUMOVariesRepresents electron-accepting capacity; lower values indicate stronger electrophilicity. researchgate.net
Energy Gap (ΔE)VariesA smaller gap (ELUMO - EHOMO) correlates with higher chemical reactivity and lower stability. researchgate.net

Molecular Modeling and Simulation

Beyond static electronic properties, computational methods can simulate the dynamic behavior of molecules and their interactions with larger biological structures, which is essential for applications like drug design.

While docking provides a static snapshot of a potential interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD studies simulate the movements of atoms in a molecule or a complex over time, providing insights into its conformational flexibility and the stability of its interactions. For a potential drug candidate, MD simulations can be run to assess the stability of the predicted protein-ligand complex in a simulated physiological environment. nih.gov This analysis helps confirm whether the optimal binding pose found through docking is maintained over time, adding a higher degree of confidence to the predicted interaction.

Protein-ligand docking is a computational technique used to predict how a small molecule (ligand), such as 2-(2-chloroacetamido)-4-methoxybenzoic acid, binds to the active site of a target protein. This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. researchgate.net The process involves preparing a 3D structure of the target protein, often obtained from the Protein Data Bank (PDB), and computationally placing the ligand into the binding pocket in various orientations. nih.gov

The results are evaluated using a scoring function that estimates the binding affinity, typically expressed in kcal/mol. A lower binding energy indicates a more favorable and stable interaction. For example, in a study on related 4-(2-chloroacetamido)benzoic acid derivatives, docking was used to investigate their binding to the human cyclooxygenase (COX-2) receptor. researchgate.net The analysis revealed that the compounds interact effectively with key amino acid residues in the active site through hydrogen bonding and π-π stacking interactions, showing strong binding affinities. researchgate.net

Table 2: Example Protein-Ligand Docking Interaction Analysis

Target ProteinLigandBinding Energy (kcal/mol)Key Interacting ResiduesTypes of Interaction
Cyclooxygenase-2 (COX-2)4-(2-chloroacetamido)benzoic acid derivative-10.14 (example)HIS207, ASN382π-π stacking, Hydrogen bonding researchgate.net
TGF-β Type I ReceptorImidazothiadiazole derivative-8.5 (example)LYS232, SER280Hydrogen bonding, Hydrophobic nih.gov

Theoretical Prediction of Chemical Reactivity and Selectivity

Data derived from quantum chemical calculations can be used to compute a set of global reactivity descriptors that quantify a molecule's chemical behavior. mdpi.com These descriptors, based on the energies of the frontier molecular orbitals, provide a theoretical basis for predicting reactivity and selectivity.

A small HOMO-LUMO energy gap is a primary indicator of high reactivity. researchgate.net Other important descriptors include chemical potential, which measures the tendency of electrons to escape from a system, and global hardness and softness. Hardness is a measure of resistance to change in electron distribution, with a lower value indicating higher reactivity. Conversely, softness is the reciprocal of hardness, so a higher softness value corresponds to higher reactivity. researchgate.net DFT studies on analogous chloroacetamido compounds have shown that they are kinetically unstable and more chemically reactive than parent structures, acting as effective electron donors. researchgate.net

Table 3: Global Chemical Reactivity Descriptors

DescriptorFormulaSignificance
Energy Gap (ΔE) ELUMO - EHOMOIndicates kinetic stability; a smaller gap implies higher reactivity. researchgate.net
Chemical Potential (μ) (EHOMO + ELUMO) / 2Measures the "escaping tendency" of electrons. researchgate.net
Global Hardness (η) (ELUMO - EHOMO) / 2Measures resistance to deformation of the electron cloud; lower values mean higher reactivity. researchgate.net
Global Softness (S) 1 / (2η)Reciprocal of hardness; higher values mean higher reactivity and electron-donating ability. researchgate.net

In Silico Approaches for Structure-Activity Relationship (SAR) Exploration

The exploration of the structure-activity relationship (SAR) of 2-(2-chloroacetamido)-4-methoxybenzoic acid and its analogs is a key area where in silico methods can be applied. These computational techniques allow for the systematic modification of the lead compound's structure and the prediction of the resulting changes in biological activity. This process helps in identifying the key molecular features responsible for its therapeutic effects.

Quantitative Structure-Activity Relationship (QSAR) modeling is a primary in silico tool used for this purpose. By developing mathematical models that correlate variations in the physicochemical properties of a series of compounds with their biological activities, QSAR can predict the activity of novel, unsynthesized derivatives. For a series of analogs of 2-(2-chloroacetamido)-4-methoxybenzoic acid, a hypothetical QSAR study might involve the descriptors outlined in the table below.

Table 1: Hypothetical Molecular Descriptors for a QSAR Study of 2-(2-Chloroacetamido)-4-methoxybenzoic Acid Analogs | Descriptor | Description | Potential Impact on Activity | | :--- | :--- | :--- | | Electronic Descriptors | | Hammett Constant (σ) | Describes the electron-donating or electron-withdrawing nature of substituents on the benzoic acid ring. | Altering the electronic properties of the aromatic ring can influence its interaction with target proteins. | | Atomic Partial Charges | Distribution of electron density across the molecule. | Can affect electrostatic interactions with the biological target. | | Steric Descriptors | | Molar Refractivity (MR) | A measure of the volume occupied by a substituent. | The size and shape of substituents can determine the fit within a binding pocket. | | Taft Steric Parameter (Es) | Quantifies the steric effect of a substituent. | Can influence the accessibility of the active site. | | Hydrophobic Descriptors | | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | Describes the hydrophobicity of the molecule, which is crucial for membrane permeability and interaction with hydrophobic pockets in proteins. |

Molecular docking simulations represent another critical in silico approach. These studies predict the preferred orientation of 2-(2-chloroacetamido)-4-methoxybenzoic acid when bound to a specific protein target. By analyzing the binding mode and the interactions formed (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking), researchers can gain a detailed understanding of the molecular basis of its activity. This information is invaluable for designing modifications to the parent structure to enhance binding affinity and, consequently, biological activity.

Computational Analysis of Enantioinduction Mechanisms

While direct computational studies on the enantioinduction mechanisms specifically involving 2-(2-chloroacetamido)-4-methoxybenzoic acid are not widely documented in publicly available literature, the principles of such analyses are well-established in computational chemistry. If this compound were to be used as a chiral catalyst or if it interacted with a chiral environment, computational methods could be employed to understand the origins of enantioselectivity.

The study of enantioinduction mechanisms often involves the use of quantum mechanics (QM) calculations and molecular dynamics (MD) simulations. These methods can model the transition states of a reaction or the binding of enantiomers to a chiral receptor.

Table 2: Computational Methods for Analyzing Enantioinduction | Computational Method | Application in Enantioinduction Analysis | Information Gained | | :--- | :--- | :--- | | Quantum Mechanics (QM) | | Density Functional Theory (DFT) | Calculation of transition state energies for reactions involving chiral molecules. | Determination of the energetically favored pathway leading to the major enantiomer. | | Molecular Dynamics (MD) | | MD Simulations | Simulating the dynamic behavior of the compound and its enantiomers in a chiral environment (e.g., a chiral stationary phase or a protein binding site). | Understanding the differential interactions and stability of the diastereomeric complexes that lead to enantiomeric recognition. |

For instance, if 2-(2-chloroacetamido)-4-methoxybenzoic acid were to act as an organocatalyst, DFT calculations could be used to model the reaction pathways for the formation of both enantiomeric products. By comparing the activation energies of the diastereomeric transition states, the model can predict which enantiomer will be formed in excess, thus explaining the observed enantioselectivity. Similarly, MD simulations could reveal how the different enantiomers of a substrate interact with a chiral form of this compound, providing insights into the non-covalent interactions that govern chiral recognition.

Mechanistic Chemical Biology Investigations Involving 2 2 Chloroacetamido 4 Methoxybenzoic Acid Analogs

Exploration of Molecular Targets and Pathways

The chloroacetamide functional group is a reactive electrophile that can form covalent bonds with nucleophilic residues on proteins, such as cysteine and histidine. This reactivity is central to the mechanism of action of various bioactive molecules, including analogs of 2-(2-chloroacetamido)-4-methoxybenzoic acid.

The chloroacetamide moiety serves as a "warhead" in targeted covalent inhibitors. While specific studies on 2-(2-chloroacetamido)-4-methoxybenzoic acid itself are not widely documented for all the listed enzymes, the general mechanism involves the irreversible alkylation of a key amino acid residue within the enzyme's active site.

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a target for type 2 diabetes and obesity treatments. nih.govnih.gov Its catalytic mechanism involves a cysteine residue in the active site. juniperpublishers.com An inhibitor with a chloroacetamide group could irreversibly bind to this catalytic cysteine, permanently inactivating the enzyme and enhancing insulin signaling. nih.gov PTP1B inhibitors are often designed with a phosphotyrosine (pTyr) mimetic to achieve active-site direction, and a molecule like 2-(2-chloroacetamido)-4-methoxybenzoic acid could be functionalized to act as a covalent inhibitor. juniperpublishers.com

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme for the synthesis of nucleic acids, purines, and some amino acids. nih.govnih.gov Its inhibition disrupts DNA synthesis and cell growth, making it a target for anticancer and antimicrobial drugs. nih.govrjpbr.com DHFR inhibitors are often structural analogs of folic acid. nih.gov A chloroacetamide-containing compound could be designed to bind to the DHFR active site, where the electrophilic warhead could then form a covalent bond with a nearby nucleophilic residue, leading to irreversible inhibition. rjpbr.com Many known DHFR inhibitors feature a 2,4-diamino pyrimidine (B1678525) motif. rjpbr.com

Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are responsible for converting arachidonic acid into prostaglandins, which are mediators of inflammation, pain, and fever. acs.orgmedscape.com Non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. researchgate.net While most NSAIDs are reversible competitive inhibitors, some, like aspirin, act irreversibly through covalent modification (acetylation) of a serine residue in the active site. medscape.com Similarly, a chloroacetamide-based inhibitor could be designed to enter the hydrophobic channel of the COX active site and covalently alkylate a critical residue, leading to permanent inactivation. nih.gov Derivatives of 2,4-Dichlorophenoxyacetic acid, which also contain an acetamide (B32628) linkage, have been investigated as potential selective COX-2 inhibitors. mdpi.com

Carbonic Anhydrases (CAs): These zinc-containing metalloenzymes catalyze the hydration of carbon dioxide and are targets for treating glaucoma, epilepsy, and other conditions. drugs.comwikipedia.org Classical inhibitors are sulfonamides that coordinate to the zinc ion in the active site. juniperpublishers.comnih.gov However, other inhibition mechanisms exist. A chloroacetamide-containing analog could potentially be targeted to the active site, where it might alkylate a histidine residue involved in the proton shuttle or another nearby nucleophile, disrupting the catalytic cycle. nih.gov

Table 1: Potential Covalent Inhibition of Enzymes by Chloroacetamide Analogs

Enzyme Target Residue (Hypothetical) Mechanism of Inhibition Therapeutic Area
PTP1B Cysteine Irreversible alkylation of catalytic residue Diabetes, Obesity
DHFR Cysteine/Histidine Covalent modification in the active site Cancer, Infections
COX-1/COX-2 Serine/Histidine Irreversible alkylation in the active site channel Inflammation, Pain

Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is linked to numerous diseases. drugs.comresearchgate.net The development of small molecules that can disrupt or stabilize these interactions is a major goal in drug discovery. nih.gov Covalent inhibitors containing a chloroacetamide group have been successfully employed to irreversibly target one of the protein partners in a complex, thereby modulating the interaction.

This strategy has been applied to the interaction between the growth factor receptor-bound protein 2 (GRB-2) and the Ras guanine (B1146940) nucleotide exchange factor (SOS-1), which is critical for cancer cell proliferation. nih.gov Researchers designed a peptide based on the SOS-1 sequence and incorporated a chloroacetamide modifier. This covalent peptide inhibitor was able to specifically target and modify a cysteine residue on the GRB-2 protein, effectively blocking the GRB-2/SOS-1 interaction. nih.gov Similarly, analogs of 2-(2-chloroacetamido)-4-methoxybenzoic acid could be designed as scaffolds to present the chloroacetamide warhead in a way that targets a specific PPI interface.

The key advantage of a covalent approach to PPI modulation is the potential for high potency and prolonged duration of action, as the irreversible binding event overcomes the often weak affinities associated with PPIs.

Local anesthetics function by blocking nerve impulses, which they achieve by reversibly binding to and inactivating voltage-gated sodium channels in neuronal membranes. medscape.comnih.gov The typical structure of a local anesthetic includes an aromatic ring, an intermediate linker (ester or amide), and a tertiary amine. medscape.com

Research into derivatives of 4-(2-chloroacetamido)benzoic acid, an isomer of the title compound, has explored their potential as local anesthetics. researchgate.net In these molecules, the chloroacetamido group is part of the core structure. The hypothesis is that the electron-withdrawing inductive effect of the chlorine atom provides sufficient ionization character to the amide nitrogen, allowing it to participate in interactions that block the sodium channel. researchgate.net This is a departure from traditional local anesthetics that rely on a more basic alkyl-substituted amine.

The mechanism involves the un-ionized form of the anesthetic crossing the lipophilic nerve membrane. nih.gov Once inside the cell, an equilibrium is established, and the ionized form of the molecule binds to the open state of the sodium channel from the cytoplasmic side, prolonging its inactivated state and preventing nerve depolarization. nih.govmedchemexpress.com Studies on various ester and amide derivatives of 4-(2-chloroacetamido)benzoic acid showed promising, albeit lower, local anesthetic activity compared to the standard lignocaine HCl, supporting the feasibility of this chemical scaffold in nerve impulse blockade. researchgate.net

Table 2: Local Anesthetic Activity of 4-(2-Chloroacetamido)benzoic Acid Derivatives

Compound Type Number Synthesized Key Feature Activity Compared to Lignocaine HCl
Esters 8 Varied alcohol groups Some derivatives showed promising activity
Amides 10 Varied amine groups Some derivatives showed promising activity
Imidazole 1 Heterocyclic derivative Showed promising activity

Data sourced from a study on 4-(2-chloroacetamido)benzoic acid derivatives, which demonstrated the potential of the chloroacetamido scaffold in local anesthetic design. researchgate.net

Design and Application of Chemical Probes

The reactive nature of the chloroacetamide group makes it an excellent tool for chemical biology, particularly in the design of probes to study protein function and interactions.

Affinity reagents are used to selectively label and identify binding partners of a molecule of interest. The chloroacetamide group can be incorporated into a ligand to create a covalent probe that permanently attaches to its target protein. This is especially useful for capturing weak or transient interactions that might not survive non-covalent pull-down experiments. nih.gov

Researchers have developed chloroacetamide-linked nucleotides (dNTPs) that can be enzymatically incorporated into DNA probes. acs.org These modified DNA probes can then be used to study DNA-protein interactions. When the probe binds to its target protein, the chloroacetamide group reacts with a nearby cysteine or histidine residue, forming a permanent cross-link. acs.org This allows for the robust identification of DNA-binding proteins and the precise mapping of their binding sites. nih.gov This strategy demonstrates the utility of the chloroacetamide moiety as a versatile handle for creating affinity-based probes for proteomics and bioconjugation. acs.orgnih.gov

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a specific target protein. nih.govnih.gov They consist of two ligands connected by a linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase. mdpi.com This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.

Biocatalytic Transformations and Enantioselective Processes

Recent advancements in biocatalysis have highlighted the potential of enzymes to mediate complex chemical transformations with high selectivity and efficiency. In the context of 2-(2-chloroacetamido)-4-methoxybenzoic acid and its analogs, research has particularly focused on the utility of ene-reductases for catalyzing synthetically challenging radical cyclization reactions.

Enzyme-Catalyzed Radical Cyclizations with Ene-Reductases

Flavin-dependent 'ene'-reductases (EREDs), traditionally known for their role in the stereoselective reduction of activated alkenes via a hydride transfer mechanism, have been repurposed to catalyze novel radical reactions. nih.govaacrjournals.org This expansion of their catalytic function is significant as it enables carbon-carbon bond-forming reactions previously unknown in nature. nih.gov Specifically, EREDs have been shown to catalyze redox-neutral radical cyclizations of α-haloamide substrates, which are structural analogs of 2-(2-chloroacetamido)-4-methoxybenzoic acid, to produce enantioenriched oxindoles. nih.govaacrjournals.org

This non-natural reactivity is initiated through a single electron transfer (SET) mechanism. nih.gov Mechanistic studies suggest that the reaction proceeds through the flavin semiquinone/quinone redox couple. The ground-state flavin semiquinone provides an electron to reduce the substrate, and the resulting flavin quinone oxidizes the vinylogous α-amido radical formed after the cyclization event. nih.gov This biocatalytic approach has been successfully applied to a range of α-chloroamide substrates, demonstrating the versatility of EREDs in asymmetric synthesis. nih.govaacrjournals.org The reactions are often conducted under mild, photocatalytic conditions, utilizing visible light to drive the enzymatic cycle. aacrjournals.org

The scope of this biocatalytic radical cyclization has been explored with various substituted α-chloroamides, showcasing the potential for generating diverse oxindole (B195798) structures. The following table summarizes the performance of an 'ene'-reductase (OPR1) in the cyclization of different analogs.

Table 1: 'Ene'-Reductase (OPR1) Catalyzed Radical Cyclization of α-Chloroamide Analogs Data sourced from literature findings on analogous reactions. aacrjournals.org

Substrate Analog Product Yield (%) Enantiomeric Ratio (e.r.)
N-(2-chlorophenyl)acrylamide 85 95:5
N-(2-chloro-4-fluorophenyl)acrylamide 78 96:4
N-(2-chloro-5-methoxyphenyl)acrylamide 92 94:6

Stereochemical Control Mechanisms in Biocatalysis

A key advantage of using enzymes like EREDs is their ability to exert remarkable stereochemical control over chemical reactions, an objective that remains a significant challenge for traditional small-molecule catalysts, especially in free radical chemistry. wikipedia.org The active site of the enzyme provides a chiral environment that directs the trajectory of the radical cyclization, leading to the formation of a specific enantiomer of the product. wikipedia.orgnih.gov

In the ERED-catalyzed radical cyclization of α-haloamides, the enzyme's active site binds the substrate in a specific orientation. After the initial single electron transfer and subsequent cyclization, the resulting radical intermediate is held within this chiral pocket. nih.gov The final step, which can be a hydrogen atom transfer or an oxidation, occurs before the intermediate can racemize, thus locking in the stereochemistry. wikipedia.orgnih.gov This precise control allows for the production of oxindoles with high enantiomeric excess. aacrjournals.org

The versatility of EREDs is further highlighted by their ability to be engineered through techniques like site-directed mutagenesis to fine-tune or even invert the enantioselectivity, providing access to either enantiomer of a desired product. wikipedia.org This level of control is crucial for the synthesis of chiral molecules, which are of central importance in the pharmaceutical and agrochemical industries. aacrjournals.org The development of these biocatalytic systems represents a significant step towards creating more efficient and selective methods for synthesizing complex molecular architectures. wikipedia.orguran.ua

Investigation of Interactions with Hematopoietic Cells and Related Biological Modulators

The interaction of small molecules with hematopoietic cells is a critical area of study, given the role of these cells in immunity and various disease states. While direct studies on the effects of 2-(2-chloroacetamido)-4-methoxybenzoic acid on hematopoietic cells are not extensively documented in publicly available literature, research on its structural analogs—namely benzoic acid derivatives and chloroacetamide-containing compounds—provides valuable insights into potential biological activities.

Studies on substituted chloroacetamides have been conducted to evaluate their toxicity against normal human cells. In one such study, promising anti-cancer stem cell agents with a chloroacetamide functional group were evaluated for their in vitro toxicity against human peripheral blood mononuclear cells, a key component of the hematopoietic system. The results indicated that several of these compounds exhibited little to no toxicity against these normal cells, suggesting a degree of selectivity for cancer cells. nih.gov Another study investigated the effects of chloroacetamide herbicides on human erythrocytes (red blood cells), finding that these compounds could induce hemolysis and lipid peroxidation. nih.gov This suggests that the chloroacetamide moiety can, in certain contexts, exert harmful effects on blood cells.

On the other hand, various benzoic acid derivatives have been shown to modulate the growth and proliferation of hematopoietic cells. For instance, a synthetic retinoidal benzoic acid derivative, (E)-4-[2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propenyl]benzoic acid (TTNPB), was found to stimulate the in vitro growth of normal human hematopoietic progenitors, including erythroid and granulocyte-macrophage progenitors. nih.govaacrjournals.org This indicates that compounds with a benzoic acid scaffold can possess stimulatory effects on the hematopoietic system. Furthermore, other naturally occurring benzoic acid derivatives have been investigated for their effects on cancer cells, with some showing the ability to retard cancer cell growth. dergipark.org.tr

Given these findings, it is plausible that analogs of 2-(2-chloroacetamido)-4-methoxybenzoic acid could interact with hematopoietic cells. The nature of this interaction—whether stimulatory, inhibitory, or toxic—would likely depend on the specific structural features of the analog. The presence of both the chloroacetamide group, which has shown some potential for toxicity to blood cells, and the benzoic acid moiety, which has been linked to the modulation of hematopoietic cell growth, makes this class of compounds an interesting subject for further investigation in hematological contexts.

Advanced Analytical Methodologies for Research and Development of Chloroacetamido Benzoic Acid Derivatives

Development of Chromatographic Separation Techniques

Chromatographic techniques are central to the analysis of chloroacetamido benzoic acid derivatives, providing the means to separate the target compound from starting materials, intermediates, by-products, and degradants.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile compounds like 2-(2-chloroacetamido)-4-methoxybenzoic acid. A typical HPLC system for analyzing related compounds includes a quaternary pump, a vacuum degasser, and a Diode Array (DAD) UV detector. nih.gov The method's specificity is its ability to accurately measure the analyte in the presence of other components such as impurities or matrix constituents. elementlabsolutions.com

A common approach involves using a reversed-phase C18 column, which is effective for separating moderately polar compounds. nih.gov The mobile phase often consists of a mixture of an aqueous component (sometimes with a pH-modifying additive like trifluoroacetic acid, TFA) and an organic solvent such as acetonitrile. bath.ac.uk Detection is frequently performed at a wavelength where the analyte exhibits strong absorbance, for instance, 254 nm. nih.gov

Table 1: Example HPLC Method for Analysis of Related Quinazolinone Derivatives

Parameter Specification Source
Apparatus Agilent 1100 series nih.gov
Column C18 Zorbax ODS (4.6 × 150 mm, 5 µm) nih.gov
Detection Diode Array Detector (DAD) at 254 nm nih.gov

| Software | HP Chemstation | nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, primarily through the use of columns with smaller particle sizes (typically under 2 µm). This results in higher resolution, greater sensitivity, and faster analysis times. An analysis of 2-(2-chloroacetamido)-4-methoxybenzoic acid has been reported using a method with UPLC-type parameters. rsc.org

These methods often employ columns like the Acquity BEH C18, which are designed to withstand the higher pressures of UPLC systems. rsc.orgepo.org A gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is common. For example, a gradient of water and acetonitrile, both containing 0.1% formic acid, can effectively separate the compound of interest from related substances. epo.orggoogle.com

Table 2: Example UPLC Method Parameters

Parameter Specification Source
Column Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) epo.orggoogle.com
Mobile Phase A Water + 0.1% Formic Acid epo.orggoogle.com
Mobile Phase B Acetonitrile + 0.1% Formic Acid epo.orggoogle.com
Flow Rate 0.4 mL/min google.com
Column Temp. 40 °C epo.orggoogle.com

| Detection | MS, UV PDA | epo.orggoogle.com |

Mass Spectrometry Coupling with Separation Techniques (LC-MS)

Coupling liquid chromatography with mass spectrometry (LC-MS) provides an exceptionally powerful analytical tool. It combines the superior separation capabilities of HPLC or UPLC with the mass-analyzing power of MS, allowing for definitive identification and structural elucidation of compounds.

For the analysis of 2-(2-chloroacetamido)-4-methoxybenzoic acid and its derivatives, LC-MS systems such as those equipped with a Time-of-Flight (TOF) mass spectrometer have been utilized. rsc.org An Agilent 6224 TOF, for instance, can provide accurate mass measurements, which are critical for confirming the elemental composition of the synthesized compound. rsc.org Other systems, like the Agilent 6520 or 6545 Accurate-Mass Q-TOF, also use electrospray ionization (ESI) to generate ions for analysis. acs.orgrsc.org This combination is invaluable for identifying reaction products and potential impurities during research and development. acs.orggoogle.com

Method Validation Principles for Research Applications

Analytical method validation is the process that confirms an analytical method is suitable for its intended purpose. researchgate.netwjarr.com For research applications involving chloroacetamido benzoic acid derivatives, this involves assessing several key performance characteristics to ensure the reliability and consistency of the data. wjarr.com

Specificity : The ability of the method to produce a signal only for the target analyte, without interference from other components like impurities or degradants. elementlabsolutions.com This is a crucial first step in validation. elementlabsolutions.com

Linearity : Demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. elementlabsolutions.com This is typically evaluated by analyzing a series of standards at different concentrations. elementlabsolutions.com

Accuracy : The closeness of the test results obtained by the method to the true value. elementlabsolutions.comwjarr.com It is often assessed by analyzing a sample with a known concentration of the analyte or by spiking a blank matrix with a known amount of the compound. elementlabsolutions.com

Precision : Expresses the closeness of agreement between a series of measurements from the same homogeneous sample. elementlabsolutions.com It is usually considered at two levels: repeatability (precision over a short interval with the same analyst and equipment) and reproducibility (precision between different laboratories). researchgate.net

Range : The interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. elementlabsolutions.comwjarr.com

Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, pH, or column temperature. elementlabsolutions.com This provides an indication of its reliability during normal usage. elementlabsolutions.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. researchgate.netwjarr.com

Impurity Profiling and Quantification in Academic Synthesis

During the academic synthesis of 2-(2-chloroacetamido)-4-methoxybenzoic acid and related derivatives, impurity profiling is essential for process optimization and characterization of the final compound. The synthesis often starts from precursors like 2-aminobenzoic acid, which is reacted with chloroacetyl chloride. researchgate.net Impurities can arise from unreacted starting materials, side reactions, or degradation of the product.

The chloroacetamido group, for example, is susceptible to nucleophilic substitution and hydrolysis. Under aqueous conditions, the amide bonds can be cleaved, potentially reverting the compound to 2-(2-chloroacetamido)benzoic acid and a corresponding amine, or further to an aminobenzoic acid derivative.

The validated HPLC and LC-MS methods described previously are the primary tools for impurity profiling. They are used to separate and identify these potential impurities. Quantification of these impurities is critical to assess the purity of the synthesized compound. By comparing the peak areas of the impurities to that of a reference standard of the main compound, their concentration can be determined, ensuring the quality and integrity of the research findings.

Q & A

Q. What are the recommended synthetic pathways for 2-(2-chloroacetamido)-4-methoxybenzoic acid, and how can reaction yields be optimized?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and amide bond formation. A common approach is reacting 4-methoxybenzoic acid derivatives with chloroacetyl chloride under controlled conditions. Key steps include:

  • Amide Coupling : Use carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like DMF or THF to minimize side reactions .
  • Hydrolysis : Convert ester intermediates (e.g., ethyl 2-chloro-4-methoxybenzoate) to the carboxylic acid using alkaline hydrolysis (NaOH in aqueous ethanol) .
  • Optimization : Maintain inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates, and monitor reaction progress via TLC or HPLC .

Q. How is the structural characterization of 2-(2-chloroacetamido)-4-methoxybenzoic acid performed?

Structural confirmation requires a combination of spectroscopic and crystallographic methods:

  • Spectroscopy :
    • FTIR : Identify characteristic peaks for amide C=O (~1650 cm⁻¹), carboxylic acid O-H (~2500-3300 cm⁻¹), and C-Cl (~700 cm⁻¹) .
    • NMR : ¹H NMR shows methoxy protons as a singlet (~δ 3.8 ppm), while ¹³C NMR confirms the carbonyl carbons (amide: ~δ 168 ppm; carboxylic acid: ~δ 170 ppm) .
  • Crystallography : Single-crystal X-ray diffraction reveals planar geometry and hydrogen-bonding networks (e.g., O—H⋯O and C—H⋯O interactions) .

Q. What are the primary reaction mechanisms involving the chloroacetamido group in this compound?

The chloroacetamido moiety participates in nucleophilic substitution reactions:

  • Thiazole Formation : React with thiols or thioureas to form thiazole derivatives, as seen in the synthesis of 2-aminothiazole-based compounds .
  • Cross-Coupling : Use Pd catalysts for Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the chloro position .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational modeling results for this compound?

Discrepancies often arise from solvent effects or crystal packing forces. Strategies include:

  • Solvent Correction : Re-run computational models (DFT) with explicit solvent molecules to account for polarity effects .
  • Dynamic NMR : Analyze variable-temperature NMR to detect conformational flexibility that may explain peak broadening .
  • Synchrotron XRD : Use high-resolution crystallography to validate bond lengths/angles against computational predictions .

Q. What strategies are effective in optimizing regioselectivity during derivatization of this compound?

Regioselectivity challenges arise in reactions involving the chloroacetamido and methoxy groups. Solutions include:

  • Protecting Groups : Temporarily protect the carboxylic acid (e.g., as a methyl ester) to direct reactivity to the chloroacetamido site .
  • Catalyst Design : Use transition-metal catalysts (e.g., CuI for Ullmann coupling) to favor specific sites .
  • Solvent Screening : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity at the chloro position .

Q. How does this compound perform in biological assays, and what are its hypothesized molecular targets?

While direct biological data are limited, structural analogs suggest potential applications:

  • Enzyme Inhibition : The chloroacetamido group may interact with cysteine residues in enzymes (e.g., proteases) via nucleophilic attack .
  • Antimicrobial Activity : Derivatives with thiophene or thiazole rings show activity against Gram-positive bacteria (MIC ~8–32 µg/mL) .
  • Assay Design : Use fluorescence polarization or SPR to study binding kinetics with purified protein targets .

Q. What are the stability challenges for this compound under varying storage conditions?

  • Thermal Degradation : Decomposition occurs above 150°C; store at –20°C in amber vials to prevent photodegradation .
  • Hydrolysis : The chloroacetamido group is susceptible to hydrolysis in aqueous buffers (pH > 7). Use lyophilized forms for long-term storage .

Methodological Recommendations

  • Synthesis : Prioritize anhydrous conditions and low temperatures (–10°C) for amide coupling .
  • Characterization : Combine XRD with solid-state NMR to resolve polymorphism issues .
  • Biological Testing : Include negative controls (e.g., chloroacetamide-free analogs) to isolate pharmacological effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.